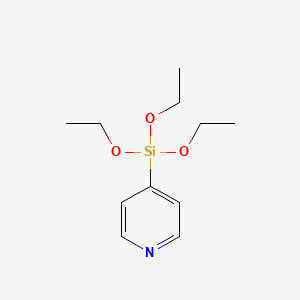

4-(Triethoxysilyl)pyridine

Description

Preamble: The Significance of Organosilane Chemistry in Contemporary Science

Organosilane chemistry, the study of compounds containing carbon-silicon bonds, has become a cornerstone of modern chemical research and materials science. numberanalytics.comwikipedia.org These compounds are prized for their unique properties that bridge the gap between organic and inorganic materials. zmsilane.com The silicon-carbon bond provides a stable backbone, while various functional groups attached to the silicon atom allow for a wide range of chemical reactions and interactions. zmsilane.com This versatility has led to their use in numerous applications, including as coupling agents to improve adhesion between different materials, in coatings to enhance durability and corrosion resistance, and in the synthesis of high-performance polymers. zmsilane.comzmsilane.com

Recent advancements in organosilane chemistry have been driven by the development of new synthetic methods, such as those utilizing visible-light photoredox catalysis and earth-abundant transition metal catalysts. sioc-journal.cnfrontiersin.org These methods offer more sustainable and efficient routes to a diverse array of organosilane structures. sioc-journal.cnfrontiersin.org Furthermore, the field of asymmetric synthesis using chiral silane (B1218182) reagents and catalysts has opened up new possibilities for creating complex, stereospecific molecules for pharmaceuticals and other applications. numberanalytics.comrsc.org The ability of silicon to form hypervalent compounds, where it is bonded to more than four other atoms, also contributes to its unique reactivity and the diverse applications of organosilanes. soci.org

Academic Importance and Research Landscape of Pyridine-Functionalized Silanes

Within the broad field of organosilanes, pyridine-functionalized silanes have garnered significant academic interest due to the combined properties of the silane and the pyridine (B92270) ring. The pyridine group, a nitrogen-containing aromatic heterocycle, introduces basicity and the ability to coordinate with metal ions. cymitquimica.com This makes these compounds valuable in catalysis, where they can act as ligands for metal catalysts or as organocatalysts themselves. cymitquimica.comunc.edu

The research landscape for pyridine-functionalized silanes is diverse, with applications ranging from materials science to analytical chemistry. They are frequently used to modify the surfaces of materials like silica (B1680970), creating "basic nanospaces" that can catalyze reactions such as aldol (B89426) condensations. researchgate.net Additionally, their ability to bind to various substrates makes them effective adsorbents for removing pollutants, such as heavy metals and organic dyes, from water. rsc.org The synthesis of pyridine-functionalized mesoporous silicas has been a particularly active area of research, as these materials combine a high surface area with the chemical functionality of the pyridine group, making them promising for applications in catalysis and environmental remediation. researchgate.net

Defining the Research Focus: The Unique Attributes of 4-(Triethoxysilyl)pyridine

Among the various pyridine-functionalized silanes, this compound stands out due to the specific positioning of the triethoxysilyl group on the pyridine ring. This particular isomer has a direct silicon-carbon bond to the aromatic ring, which influences its electronic properties and reactivity. The triethoxysilyl group is hydrolytically sensitive, reacting with moisture to form silanol (B1196071) groups (Si-OH). gelest.com These silanols can then condense with each other or with hydroxyl groups on a surface to form stable siloxane (Si-O-Si) bonds. spast.org This reactivity is key to its primary application as a surface modifying agent.

The unique attribute of this compound is its ability to form self-assembled monolayers on various substrates, effectively changing the surface properties. gelest.com For example, it can be used to create surfaces with specific chemical and physical characteristics for applications in microelectronics and sensor technology. gelest.comdakenchem.com The pyridine nitrogen at the 4-position provides a readily accessible site for coordination with metal ions or for participating in hydrogen bonding, making these modified surfaces useful for immobilizing catalysts or for selective binding of molecules. unc.edursc.org Research has also explored the synthesis of related compounds, such as 4-[2-(triethoxysilyl)ethyl]pyridine, where an ethyl spacer separates the pyridine ring and the silane group, which can alter the flexibility and accessibility of the pyridine moiety. cymitquimica.comchembk.com

Structural Overview of the Academic Review

This academic review provides a focused examination of the chemical compound this compound. The subsequent sections will delve into its fundamental chemical and physical properties, present common synthetic routes for its preparation, and explore its diverse applications in materials science and catalysis. The review will also include data tables summarizing key properties and research findings to provide a comprehensive and scientifically rigorous overview of this important organosilane compound. The article will conclude with a table listing all chemical compounds mentioned, serving as a quick reference for the reader.

Chemical and Physical Properties of this compound

| Property | Value |

| Molecular Formula | C11H19NO3Si |

| Molecular Weight | 241.36 g/mol |

| CAS Number | 166262-04-0 |

Research Findings on the Applications of Pyridine-Functionalized Silanes

| Application Area | Specific Use | Key Findings |

| Materials Science | Surface modification of silica | Creates "basic nanospaces" for catalysis. researchgate.net |

| Environmental Remediation | Adsorbent for pollutants | High adsorption capacity for acid dyestuffs. rsc.org |

| Catalysis | Ligand for metal catalysts | Stabilizes Ru(II) catalysts for water oxidation. unc.edu |

| Microelectronics | Formation of self-assembled monolayers | Allows for "nano-shaving" with atomic force microscopy. gelest.com |

Structure

3D Structure

Properties

IUPAC Name |

triethoxy(pyridin-4-yl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO3Si/c1-4-13-16(14-5-2,15-6-3)11-7-9-12-10-8-11/h7-10H,4-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTKVYJZLJBZISA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCO[Si](C1=CC=NC=C1)(OCC)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO3Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40614322 | |

| Record name | 4-(Triethoxysilyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40614322 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

166262-04-0 | |

| Record name | 4-(Triethoxysilyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40614322 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 4 Triethoxysilyl Pyridine

Synthetic Pathways to 4-(Triethoxysilyl)pyridine and Related Pyridine-Silanes

The introduction of a triethoxysilyl group onto a pyridine (B92270) ring can be achieved through several strategic approaches. The choice of method often depends on the desired substitution pattern (e.g., C2, C3, or C4), the availability of starting materials, and the required tolerance for other functional groups.

Direct C-H bond silylation represents an efficient and atom-economical route to pyridine-silanes. This approach avoids the pre-functionalization of the pyridine ring (e.g., halogenation) often required in traditional cross-coupling reactions. Catalytic systems, typically involving transition metals like rhodium, iridium, or zinc, are employed to activate the otherwise inert C-H bonds of the pyridine ring. rsc.orgnih.govrsc.org

For instance, rhodium-aluminum complexes have been shown to catalyze the C2-selective mono-silylation of various pyridine substrates. rsc.org The selectivity is controlled by the initial coordination of the pyridine nitrogen to the Lewis-acidic aluminum center, which positions the C2-H bond for activation by the rhodium center. rsc.org Similarly, iridium-based catalysts can facilitate the silylation of aromatic C-H bonds, including those on pyridine moieties, often using a directing group strategy to control regioselectivity. rsc.orgscispace.com

Photochemical methods have also emerged as a powerful tool for C-H silylation. researchgate.net These reactions often proceed via radical mechanisms, where N-alkoxypyridinium salts are activated by light in the presence of a photocatalyst to generate radicals that facilitate the silylation process. researchgate.net

Another significant direct functionalization method is the cross-dehydrogenative coupling catalyzed by earth-abundant metal hydroxides, such as potassium hydroxide (B78521) (KOH). This method has been successfully applied to couple various hydrosilanes with N-heterocyclic systems, including pyridine. google.comcaltech.edu

A summary of representative direct silylation reactions is presented below:

Table 1: Examples of Direct Silylation of Pyridine Derivatives

| Catalyst System | Silane (B1218182) Reagent | Pyridine Substrate | Position Selectivity | Reference |

|---|---|---|---|---|

| Rhodium-Aluminum Complex | H–SiMe2Ph | Pyridine | C2 | rsc.org |

| Zn(OTf)2 | Et3SiH | Pyridine | C3 (meta) | nih.gov |

| fac-Ir(ppy)3 (photocatalyst) | Not specified | N-methoxypyridinium ions | C2 | researchgate.net |

| NHC-Ir(III) Complex | Aromatic Silanes | 2-(p-tolyl)pyridine | C5 | rsc.org |

| KOH | Various Hydrosilanes | Pyridine | Not specified | google.comcaltech.edu |

Hydrosilation, the addition of a silicon-hydride bond across a carbon-carbon multiple bond, is a fundamental process for creating carbon-silicon bonds. rsc.orgpageplace.de In the context of synthesizing this compound derivatives, this typically involves the reaction of a pyridine-containing olefin, such as 4-vinylpyridine, with a hydrosilane like triethoxysilane (B36694). uit.norhhz.net

The reaction is generally catalyzed by transition metal complexes, with platinum-based catalysts like Speier's (H₂PtCl₆) and Karstedt's catalysts being historically significant. rsc.orgpageplace.de However, driven by the desire for more cost-effective and sustainable methods, iron-based catalysts have also been developed and shown to be effective for the hydrosilation of various substrates, although polymerization can sometimes be a competing side reaction with substrates like 4-vinylpyridine. rsc.org

The general scheme for this approach is as follows: 4-Vinylpyridine + Triethoxysilane --(Catalyst)--> 4-[2-(Triethoxysilyl)ethyl]pyridine uit.no

This method directly yields an ethyl-bridged silylpyridine, a close derivative of the parent this compound. The triethoxysilyl group in the resulting product, 4-[2-(triethoxysilyl)ethyl]pyridine, is reactive and allows for its use as a coupling agent or for surface modification. cymitquimica.com

Complex pyridine-silane derivatives are often constructed through multi-step synthetic sequences where the pyridine and silane moieties are introduced sequentially or as part of a larger molecular framework. rasayanjournal.co.innih.govresearchgate.net These protocols allow for the creation of molecules with precise functionalities and architectures, which are often required for specialized applications like periodic mesoporous organosilicas (PMOs). nih.gov

One example involves the synthesis of bis(3-(triethoxysilyl)propyl)pyridine-2,6-dicarboxamide, a precursor for PMOs. nih.gov This synthesis demonstrates a multi-step approach:

Esterification: Pyridine-2,6-dicarboxylic acid is first converted to its diethyl ester, diethyl pyridine-2,6-dicarboxylate. nih.gov

Amidation: The resulting ester then undergoes an amidation reaction with 3-(triethoxysilyl)propyl amine to form the final bis-silylated pyridine derivative. nih.gov

Another strategy involves palladium-catalyzed cross-coupling reactions. For instance, 3-iodopyridine (B74083) can be coupled with triethoxysilane in the presence of a palladium catalyst, such as Pd(dppf)Cl₂, to yield 3-(triethoxysilyl)pyridine. rsc.org This approach, while not a direct C-H functionalization, is a powerful multi-step method starting from a halogenated pyridine.

These multi-step syntheses provide the versatility needed to build complex molecules where the silyl-pyridine unit is a key structural component. rasayanjournal.co.inresearchgate.net

Derivatization and Post-Synthetic Modification of the Pyridine Moiety

Once this compound or its derivatives are synthesized, the pyridine ring remains chemically active and can be further modified. Derivatization is a key strategy to alter the molecule's properties, such as its polarity, basicity, or to introduce new functional handles for subsequent reactions. ddtjournal.comweber.hunih.gov

The nitrogen atom of the pyridine ring is a primary site for derivatization. It can act as a nucleophile or a base. Common derivatization reactions include:

N-Oxidation: Reaction with an oxidizing agent to form the corresponding pyridine-N-oxide.

Quaternization (N-Alkylation): Reaction with an alkyl halide to form a pyridinium (B92312) salt. This is a common strategy used to activate the pyridine ring, for example, in the formation of N-methoxypyridinium ions for photochemical reactions. researchgate.net The formation of pyridinium salts can also be a transient activation step in certain C-H functionalization reactions. nih.gov

The pyridine ring itself can undergo further functionalization, although the presence of the silyl (B83357) group can influence the reactivity and regioselectivity of these reactions. In many applications, however, the primary role of the pyridine moiety is to act as a ligand for metal coordination or as a basic site, while the triethoxysilyl group is used for covalent attachment to surfaces or for sol-gel processes. cymitquimica.commdpi.com Solvents like pyridine are often used in silylation reactions as they can act as an acid acceptor, facilitating the reaction. weber.husigmaaldrich.com

Reaction Mechanisms in the Formation of Pyridine-Triethoxysilyl Compounds

Understanding the reaction mechanisms is crucial for optimizing synthetic routes and controlling product selectivity. The mechanisms for forming pyridine-triethoxysilyl compounds vary significantly depending on the synthetic strategy.

For direct C-H silylation , the mechanisms are often centered around a catalytic cycle involving a transition metal. In the case of rhodium-aluminum catalyzed silylation, a plausible mechanism involves:

Coordination of the pyridine to the Lewis acidic aluminum center. rsc.org

Selective activation of the C2-H bond by the rhodium center to form a rhodium hydride intermediate. rsc.org

Reductive elimination to form the C-Si bond and regenerate the active catalyst. rsc.org

For zinc-catalyzed silylations, which tend to yield the meta-substituted product, a proposed mechanism involves the interaction of the zinc catalyst with the silane to form a pyridinium silyl cation and a zinc hydride species. nih.govacs.org The reaction can then proceed through either a 1,4- or 1,2-hydrosilylation of the pyridine ring as the initial step, followed by rearomatization. nih.govacs.org

In hydrosilation reactions , the mechanism typically follows established catalytic cycles, such as the Chalk-Harrod or the modified Chalk-Harrod mechanism for platinum-catalyzed reactions. These cycles generally involve:

Oxidative addition of the Si-H bond to the metal center.

Coordination of the alkene (e.g., vinylpyridine) to the metal.

Insertion of the alkene into the metal-hydride or metal-silyl bond.

Reductive elimination of the final silylated product. pageplace.de

The mechanism for photocatalytic silylation involves the generation of radical species. researchgate.net For example, an excited photocatalyst can activate an N-alkoxypyridinium salt, leading to the formation of N-oxyl and silyl radicals which then participate in a radical chain reaction to yield the silylated pyridine product. researchgate.net

Advanced Materials Science Applications Derived from 4 Triethoxysilyl Pyridine

Surface Functionalization and Interfacial Engineering with 4-(Triethoxysilyl)pyridine

The dual reactivity of this compound makes it an exceptional agent for tailoring the interface between different materials. The triethoxysilyl group provides a robust mechanism for attachment to inorganic surfaces, while the exposed pyridine (B92270) moiety imparts specific chemical and physical characteristics to the modified surface.

Covalent Grafting onto Inorganic Substrates (e.g., Silica (B1680970), Alumina)

The covalent attachment of this compound to inorganic substrates rich in hydroxyl groups, such as silica (SiO₂) and alumina (Al₂O₃), is a cornerstone of its application in materials science. This grafting process fundamentally alters the surface chemistry of the substrate.

The mechanism begins with the hydrolysis of the ethoxy groups (-OCH₂CH₃) of the silane (B1218182) in the presence of trace amounts of water, converting them into reactive silanol (B1196071) groups (-Si-OH). These silanols then undergo a condensation reaction with the hydroxyl groups present on the surface of the inorganic substrate (e.g., Si-OH on silica). This reaction forms stable, covalent siloxane bonds (Si-O-Si), securely anchoring the pyridine-containing molecule to the surface. The process is often carried out in a non-aqueous solvent to control the hydrolysis and prevent premature self-condensation of the silane molecules. researchgate.netrsc.orgrsc.org

This surface modification transforms a typically hydrophilic inorganic surface into one that exhibits the characteristics of the pyridine group. The pyridine moiety can act as a hydrogen bond acceptor, a basic site, or a ligand for coordinating with metal ions. rsc.org This functionalization is critical for applications in catalysis, selective adsorption, and chromatography. The success and density of the grafting can be influenced by reaction conditions such as temperature, solvent, and the hydration level of the substrate. rsc.org Characterization techniques like Fourier-transform infrared spectroscopy (FTIR), X-ray photoelectron spectroscopy (XPS), and solid-state NMR are used to confirm the covalent attachment and study the structure of the grafted layer. rsc.orgmdpi.com

Self-Assembled Monolayer (SAM) Formation and Manipulation

This compound is capable of forming self-assembled monolayers (SAMs) on various hydroxylated surfaces. A SAM is a highly organized, single layer of molecules spontaneously formed on a substrate. The formation is driven by the strong covalent interaction between the triethoxysilyl headgroup and the substrate, and the intermolecular interactions between the adjacent pyridine tails. illinois.edursc.org

The process involves the hydrolysis of the triethoxysilyl groups, followed by their covalent bonding to the substrate surface, similar to the grafting process. Simultaneously, van der Waals forces and potential π-π stacking interactions between the aromatic pyridine rings encourage the molecules to pack into a dense, ordered arrangement. rsc.org The resulting SAM presents a surface dominated by pyridine functionalities.

The properties of these SAMs, such as molecular tilt angle and packing density, can be manipulated by controlling the deposition conditions, including solvent, temperature, and concentration. rsc.org These pyridine-terminated surfaces have potential applications in electronics, sensor technology, and as platforms for the controlled deposition of subsequent layers. For instance, the pyridine groups can act as nucleation sites for the growth of metal nanoparticles or as a template for directing the assembly of other molecules. The formation of a well-ordered SAM can significantly reduce surface energy and friction. illinois.edu

Role as an Organic Modifier and Adhesion Promoter in Composite Materials

The triethoxysilyl end of the molecule forms strong covalent bonds with the surface of the inorganic filler, as described in the grafting section. The pyridine end of the molecule, now extending away from the filler surface, can interact with the polymer matrix. This interaction can be through various mechanisms, including:

Hydrogen bonding: The nitrogen atom in the pyridine ring can form hydrogen bonds with functional groups on the polymer chains (e.g., hydroxyl or carboxyl groups).

Acid-base interactions: The basic nature of the pyridine can lead to interactions with acidic polymers.

Improved wetting and physical entanglement: The organic nature of the pyridine tail improves the wetting of the filler by the polymer matrix during processing, leading to better dispersion and physical entanglement at the interface. justia.com

By strengthening the bond between the filler and the matrix, this compound can significantly improve the mechanical properties of the composite material, such as tensile strength, impact resistance, and durability. mdpi.com The enhanced adhesion ensures that stress is effectively transferred from the polymer matrix to the reinforcing filler.

| Composite System | Silane Promoter Function | Resulting Improvement | Potential Interaction with this compound |

|---|---|---|---|

| Glass Fiber / Epoxy Resin | Forms covalent bonds with glass surface and reacts with epoxy groups. | Increased flexural and tensile strength. | Pyridine ring could potentially catalyze epoxy ring-opening. |

| Silica / Polyamide | Bonds to silica and forms hydrogen bonds with amide groups. | Improved impact strength and thermal stability. | Pyridine's nitrogen can act as a hydrogen bond acceptor with N-H groups in polyamide. |

| Aluminum / EPDM Rubber | Forms Si-O-Al bonds and crosslinks with the rubber. | Peel strength increased to over 6.0 KN/m. nih.gov | Pyridine could offer specific interactions with additives in the rubber formulation. |

Microparticle Surface Modification for Enhanced Performance

The surface properties of micro- and nanoparticles are crucial for their application in areas such as drug delivery, diagnostics, and as fillers in advanced materials. Modifying the surface of these particles with this compound can tailor their properties for specific functions. nih.govresearchgate.net

The covalent grafting of this compound onto silica or other inorganic microparticles introduces pyridine functionalities onto their surfaces. This modification can be used to:

Alter Surface Charge and Hydrophilicity: The pyridine group can be protonated in acidic conditions, imparting a positive surface charge (zeta potential) to the particles. This can be used to control their dispersion in different media or their interaction with biological cells. tsinghua.edu.cnresearchgate.net

Introduce Specific Binding Sites: The pyridine ring can act as a ligand to chelate metal ions, making the particles useful for heavy metal removal or for carrying catalytic metal centers. rsc.org

Improve Dispersibility in Polymer Matrices: For particles used as fillers, the pyridine-functionalized surface can improve compatibility with a polymer matrix, leading to better dispersion and preventing agglomeration, which is critical for achieving enhanced mechanical properties in the resulting nanocomposite. tsinghua.edu.cnresearchgate.net

The process of modification is highly controllable, allowing for a precise tuning of the surface density of the functional groups to achieve the desired performance characteristics. tsinghua.edu.cn

Sol-Gel Chemistry and Hybrid Organic-Inorganic Materials

Sol-gel chemistry offers a versatile, low-temperature method for synthesizing inorganic networks (like silica) and hybrid organic-inorganic materials. This compound is an ideal precursor for incorporation into these materials, allowing for the creation of functionalized networks with precisely controlled properties.

Sol-Gel Processing of Pyridine-Functionalized Organosilica

Pyridine-functionalized organosilicas are hybrid materials where pyridine groups are covalently integrated into a silica (SiO₂) matrix. These materials are synthesized using a sol-gel process involving the co-condensation of a primary silica precursor, typically tetraethoxysilane (TEOS), and this compound. rsc.orgresearchgate.net

The process generally involves the following steps:

Hydrolysis: Both TEOS and this compound are hydrolyzed in a solution (often an alcohol/water mixture) under acidic or basic catalysis. This converts the ethoxy groups to silanol (Si-OH) groups. mdpi.com

Condensation: The silanol groups from both precursors react with each other to form a network of siloxane (Si-O-Si) bonds. As this network grows, the solution increases in viscosity (the "sol" phase) and eventually forms a rigid, porous structure (the "gel" phase). ppor.az

Aging and Drying: The gel is aged to strengthen the network and then dried to remove the solvent, resulting in a solid material known as a xerogel or aerogel.

The resulting material is a robust silica network with pyridine functionalities distributed throughout its structure. The ratio of TEOS to this compound can be varied to control the concentration of functional groups in the final material. researchgate.netmdpi.com These pyridine-functionalized organosilicas have shown significant promise as:

Adsorbents: Their high surface area and the affinity of the pyridine groups for certain molecules make them effective for removing pollutants, such as acid dyes or pharmaceuticals, from water. rsc.orgresearchgate.net

Catalyst Supports: The pyridine groups can serve as basic catalytic sites or as ligands to anchor metal catalysts, providing a stable and reusable catalytic system. mdpi.com

Sensors: The interaction of the pyridine groups with specific analytes can be used to generate a detectable signal.

| Functionalized Material | Target Pollutant | Adsorption Capacity (mg/g) |

|---|---|---|

| Pyridine-functionalized mesoporous silica rsc.org | Alizarin Red S | 143.8 |

| Reactive Brilliant Red X-3B | 891.1 | |

| Reactive Yellow X-RG | 3369.3 |

The sol-gel process provides a powerful method for creating these advanced, functional materials where the properties can be tuned at the molecular level by the choice of precursors like this compound. mdpi.comsemanticscholar.org

Electrodeposition of Pyridine-Silane Hybrid Films

The electrodeposition of hybrid films containing pyridine-silane moieties represents a method for modifying electrode surfaces, enhancing adhesion, and introducing specific functionalities. While the direct electrodeposition of this compound films is an area of specialized research, the principles can be understood from studies involving similar alkoxysilane compounds. The general methodology involves the addition of pre-hydrolyzed silanes to the electropolymerization medium. nih.gov This process can lead to the adsorption of the silane onto the electrode surface and the growing polymer film. nih.gov

The incorporation of silanes during electrochemical deposition can significantly improve the adhesion of polymer films to substrates like indium tin oxide (ITO) electrodes. nih.gov This is a critical factor for the durability and performance of electronic and sensory devices. The process may involve the formation of siloxane chains that become integrated into the developing polymer film, creating a robust hybrid material. nih.gov The pyridine group within the film can then be utilized for its specific chemical properties, such as its ability to coordinate with metal ions or act as a basic site.

Development of Periodic Mesoporous Organosilicas (PMOs)

Periodic Mesoporous Organosilicas (PMOs) are a class of hybrid nanomaterials where organic groups are integral parts of the silica framework, connected by covalent Si-C bonds. mdpi.com These materials combine the high surface area, porosity, and stability of silica with the specific properties of the incorporated organic units. mdpi.comresearchgate.net The use of precursors like this compound or its derivatives allows for the creation of PMOs with pyridine functionalities distributed throughout the material's walls. mdpi.comi-asem.org

The synthesis of these materials is often achieved through the co-condensation of a bis(triethoxysilyl) precursor with an organosilane, such as a pyridine-containing trialkoxysilane, in the presence of a surfactant template. acs.org After the synthesis, the surfactant is removed to create a mesoporous structure. acs.org This method allows for the incorporation of various functional groups, including pyridine. acs.org

The resulting pyridine-functionalized PMOs have potential applications in catalysis and adsorption. For instance, PMOs containing pyridinedicarboxamide moieties have been shown to be highly active, stable, and recyclable heterogeneous basic catalysts for Knoevenagel condensation reactions. mdpi.com The pyridine groups provide basic sites that facilitate the reaction. mdpi.com The well-organized mesoporous network allows for efficient interaction between reactants and the catalytic sites. i-asem.org

| Property | Description | Source |

| Material Class | Periodic Mesoporous Organosilica (PMO) | mdpi.comi-asem.org |

| Key Feature | Organic groups (e.g., pyridine) integrated into the silica framework via Si-C bonds. | mdpi.com |

| Synthesis Method | Co-condensation of organosilane precursors in the presence of a surfactant template. | acs.org |

| Potential Applications | Catalysis, drug delivery, metal ion adsorption. | researchgate.neti-asem.org |

Fabrication of Pure Hybrid Organosilane Fibers

Pure hybrid organosilane fibers are advanced materials that merge the properties of organic and inorganic components at the molecular level through covalent bonds. researchgate.netresearchgate.net These materials can be fabricated using a sol-gel process combined with electrospinning techniques, without the need for additional polymers or surfactants. researchgate.net While much of the foundational work has been done with bis-silylated precursors like 1,4-bis(triethoxysilyl)benzene, the methodology is adaptable for designing molecularly engineered materials tailored for specific applications using various organoalkoxysilanes. researchgate.net

The process involves the hydrolysis and condensation of the organosilane precursor to form a spinnable sol. researchgate.net The resulting nanofibers possess unique properties stemming from the direct linkage of organic functional units within an inorganic siloxane network. researchgate.net Incorporating this compound into such fibers would imbue them with the characteristic properties of the pyridine group, opening up possibilities for applications in reusable catalysts, adsorption membranes, or novel biomaterials. researchgate.net The resulting fibrous mats would have a high surface area and the functional pyridine units would be readily accessible.

Tailored Material Properties through this compound Incorporation

The integration of this compound into materials allows for the precise tailoring of their physical and chemical properties. The dual nature of the molecule enables it to act as both a cross-linking agent and a functional component, influencing everything from mechanical strength to chemical reactivity.

Enhancing Mechanical and Optical Properties of Materials

From an optical perspective, the pyridine group has specific absorption characteristics. Studies on poly(4-vinyl pyridine) gels, a related polymer system, show that irradiation can induce the formation of new absorption bands and alter the material's emissive properties. huji.ac.il The presence of pyridine can lead to the formation of aggregates that influence the material's morphology and, consequently, its optical behavior. huji.ac.il When this compound is immobilized within a rigid silica matrix, these photo-physical properties can be harnessed for applications in sensing and optical devices.

| Property | Enhancement Mechanism | Potential Application |

| Mechanical Strength | Introduction of pyridine groups allows for reversible non-covalent bonds that act as sacrificial crosslinkers, dissipating energy under stress. nih.gov | High-toughness composites, self-healing materials. |

| Optical Properties | The pyridine moiety has distinct UV absorption and can form aggregates that alter the emission spectrum upon irradiation. huji.ac.il | Optical sensors, photosensitive materials. |

Controlled Release and Rheological Modification

The functional groups within PMOs and other hybrid materials can be designed to control the adsorption and release of guest molecules, such as pharmaceuticals. i-asem.org The pyridine functionality introduced by this compound can interact with drug molecules through hydrogen bonding or other non-covalent forces, allowing for high loading capacities. i-asem.org The release of these molecules can then be triggered by changes in the local environment, such as pH, leading to a controlled release profile. rheologylab.com

Rheology, the study of the flow of matter, is crucial in designing materials for specific delivery applications, such as injectable hydrogels. rheologylab.com Thermosensitive polymers can form a gel at body temperature, which alters their rheological properties and allows them to remain at a target site, modifying the release kinetics of an active pharmaceutical ingredient (API). rheologylab.com By incorporating this compound into such hydrogel networks, the pyridine group can be used to modulate the gel's interaction with the API and the surrounding tissue, providing another layer of control over the release profile. The ability to tailor these interactions is a key advantage in developing advanced drug delivery systems. i-asem.orgrheologylab.com

Catalytic Applications and Immobilization Strategies Utilizing 4 Triethoxysilyl Pyridine

Homogeneous and Heterogeneous Catalysis Facilitated by Pyridine-Silane Ligands

Pyridine (B92270) and its derivatives are ubiquitous ligands in coordination chemistry, capable of forming stable complexes with a wide array of transition metals. The incorporation of a triethoxysilyl group onto the pyridine scaffold, as in 4-(triethoxysilyl)pyridine, provides a powerful tool for bridging the gap between homogeneous and heterogeneous catalysis. This allows for the design of catalysts that combine the high activity and selectivity of molecular complexes with the practical advantages of solid-supported systems, such as ease of separation and recyclability.

The design of ligands derived from this compound is centered on its bifunctional nature. The nitrogen atom of the pyridine ring acts as a Lewis base, coordinating to a transition metal center, while the triethoxysilyl group serves as a covalent anchor to oxide surfaces like silica (B1680970). The synthesis of these heterogenized catalysts typically follows a multi-step approach.

First, a homogeneous metal complex is often prepared featuring pyridine or a substituted pyridine ligand. A wide range of metal-catalyzed transformations are known to utilize pyridine-based ligands. For instance, complexes of ruthenium, iridium, palladium, and other transition metals with pyridine-containing ligands are well-established catalysts for various organic reactions.

The immobilization step involves grafting the pre-formed complex (if it already contains the silane (B1218182) moiety) or a functionalized ligand onto a solid support. For ligands like this compound, the process involves the hydrolysis and condensation of the ethoxy groups with surface silanol (B1196071) (Si-OH) groups on materials such as mesoporous silica (e.g., MCM-41) or amorphous silica. This reaction forms stable siloxane (Si-O-Si) bonds, covalently attaching the pyridine-metal complex to the support. The number of siloxane tethers can be controlled, creating monopodal, bipodal, or tripodal attachments, which can influence the catalyst's orientation and stability. Molecular dynamics simulations have been used to investigate how the number of anchoring chains affects the final conformation and accessibility of the catalytic pyridine group on a silica surface. semanticscholar.org

Photoelectrochemical water oxidation, a key process in artificial photosynthesis, often relies on molecular photosensitizers and water oxidation catalysts (WOCs). Ruthenium polypyridine complexes, such as [Ru(bpy)3]2+ (where bpy = 2,2'-bipyridine), are benchmark photosensitizers due to their favorable optical and redox properties. rsc.org These complexes can absorb visible light and initiate the electron transfer processes required for water splitting.

The strategy for creating robust photoanodes often involves immobilizing these molecular components onto a semiconductor surface like TiO2. Functionalizing pyridine-type ligands with anchoring groups, such as silanes, is a primary method for achieving this covalent attachment. While specific studies detailing the use of a this compound-derived ruthenium or iridium complex directly in a photoelectrochemical cell were not prominently featured in the surveyed literature, the underlying principle is well-established. Ruthenium complexes with various substituted pyridine ligands are actively investigated as WOCs. mdpi.com The functionalization of these catalytically active complexes with this compound would enable their heterogenization onto a photoanode, a critical step toward developing practical solar fuel devices.

A primary advantage of immobilizing catalysts using this compound is the significant enhancement in their stability and reusability. The covalent Si-O-Si bonds that anchor the catalyst to the silica support are robust, effectively preventing the leaching of the active metal complex into the reaction medium. nih.gov This is a common failure point for catalysts that are merely physisorbed onto a support.

Basic Catalysis by Pyridine-Functionalized Mesoporous Organosilica

When this compound or similar organosilanes are incorporated into a silica matrix, the resulting material can itself act as a basic catalyst. By co-condensing these precursors, it is possible to create periodic mesoporous organosilicas (PMOs) where the basic pyridine functionalities are uniformly distributed throughout the inorganic framework. mdpi.com The ordered porous structure, high surface area, and the basic nature of the embedded pyridine groups make these materials effective heterogeneous catalysts for a range of organic transformations that are promoted by bases.

The Knoevenagel condensation is a carbon-carbon bond-forming reaction between an active methylene (B1212753) compound and a carbonyl group, which is typically catalyzed by a base. researchgate.net Pyridine-functionalized mesoporous organosilica has proven to be a highly active, stable, and recyclable heterogeneous basic catalyst for this reaction. mdpi.com

Research has shown that these materials can effectively catalyze the condensation of various substituted benzaldehydes with malononitrile (B47326) under mild conditions, often using ethanol (B145695) as a solvent. mdpi.com The catalysts exhibit high conversions, typically exceeding 90%, and excellent selectivity towards the desired condensation products. mdpi.com The basicity of the pyridine units within the silica walls is sufficient to facilitate the deprotonation of the active methylene compound, initiating the catalytic cycle. mdpi.com

The performance of a pyridine-functionalized mesoporous organosilica catalyst (PMO-Py) in the Knoevenagel condensation is detailed in the table below.

| Entry | Aldehyde | Time (h) | Conversion (%) | Selectivity (%) |

|---|---|---|---|---|

| 1 | Benzaldehyde | 2 | 98 | >99 |

| 2 | 4-Methylbenzaldehyde | 4 | 95 | >99 |

| 3 | 4-Methoxybenzaldehyde | 5 | 92 | >99 |

| 4 | 4-Chlorobenzaldehyde | 1 | 99 | >99 |

| 5 | 4-Bromobenzaldehyde | 1.5 | 99 | >99 |

| 6 | 4-Nitrobenzaldehyde | 0.5 | >99 | >99 |

Data sourced from a study on Knoevenagel condensation catalyzed by a pyridinedicarboxamide functionalized mesoporous organosilica. mdpi.com

The robust nature of these organosilica materials allows for easy recovery by filtration and reuse for multiple cycles, highlighting their potential in sustainable chemical synthesis. mdpi.com

Advanced Analytical and Spectroscopic Characterization of 4 Triethoxysilyl Pyridine Materials

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for probing the local chemical environment of specific nuclei. For materials based on 4-(Triethoxysilyl)pyridine, NMR studies, particularly of 29Si, 1H, and 13C nuclei, in both solid and solution states, are indispensable for a thorough characterization.

Solid-state 29Si NMR spectroscopy is the most direct method for investigating the extent of hydrolysis and condensation reactions of the triethoxysilyl group and for characterizing the resulting siloxane (Si-O-Si) network. ucsb.edunih.gov The 29Si chemical shift is highly sensitive to the number of bridging oxygen atoms connected to the silicon atom, providing a quantitative measure of the degree of cross-linking. unavarra.esresearchgate.net

The connectivity of the silicon atoms derived from the this compound precursor is described using the T n notation, where 'T' signifies a trifunctional silicon atom (R-Si(OX)3) and the superscript 'n' indicates the number of siloxane bonds attached to it (n = 0, 1, 2, 3). researchgate.netresearchgate.net

T⁰ : Represents the unreacted or fully hydrolyzed monomer, R-Si(OH)3.

T¹ : Corresponds to a silicon atom linked to one other silicon atom through a siloxane bridge (a dimer or end of a chain).

T² : Represents a silicon atom in the middle of a linear chain, connected to two other silicon atoms.

T³ : Indicates a fully condensed silicon atom, forming a three-dimensional cross-linked network structure. researchgate.net

By integrating the areas of the peaks corresponding to these different T-species in the 29Si NMR spectrum, the degree of condensation can be calculated, offering critical insights into the rigidity and structure of the material. researchgate.net For instance, a high proportion of T³ species signifies a highly cross-linked and robust network. researchgate.net

| Species | Number of Siloxane Bonds (n) | Typical Chemical Shift Range (δ, ppm) | Structural Interpretation |

| T⁰ | 0 | -40 to -50 | Monomeric silanetriol species (R-Si(OH)₃) |

| T¹ | 1 | -50 to -60 | End-group species in a chain |

| T² | 2 | -58 to -70 | Linear, chain-propagating species |

| T³ | 3 | -66 to -80 | Fully condensed, network-forming species |

Table 1: Typical solid-state 29Si NMR chemical shift assignments for Tⁿ species in materials derived from organotrialkoxysilanes. researchgate.net

While 29Si NMR elucidates the inorganic backbone, ¹H and ¹³C NMR spectroscopy are used to confirm the structure and integrity of the organic pyridine (B92270) moiety within the material. These techniques can verify that the pyridine ring remains intact throughout the synthesis and processing steps.

In solution-state NMR of the this compound precursor, characteristic signals for the ethoxy groups (-O-CH₂- and -CH₃) and the aromatic protons of the pyridine ring are observed. After hydrolysis and condensation, solid-state ¹H and ¹³C NMR are employed. The spectra of the final material should show the persistence of the aromatic signals, confirming the successful incorporation of the pyridine functionality into the siloxane network. rsc.org

Furthermore, subtle changes in the chemical shifts of the pyridine's protons and carbons can provide information about the local environment of the organic group. researchgate.net For example, interactions with surface silanol (B1196071) groups, coordination to metal centers, or protonation of the pyridine nitrogen can lead to noticeable shifts in the NMR signals, offering insights into the accessibility and chemical state of the pyridine units within the material. rsc.org

| Nucleus | Group | Typical Chemical Shift Range (δ, ppm) | Notes |

| ¹H | Pyridine Ring (aromatic) | 7.0 - 8.8 | Multiple signals corresponding to different positions on the ring. |

| -O-CH₂- (ethoxy) | 3.8 - 4.0 | Disappears upon complete hydrolysis. | |

| -CH₃ (ethoxy) | 1.2 - 1.4 | Disappears upon complete hydrolysis. | |

| ¹³C | Pyridine Ring (aromatic) | 120 - 155 | Multiple signals corresponding to different carbons on the ring. |

| -O-CH₂- (ethoxy) | ~58 | Disappears upon complete hydrolysis. | |

| -CH₃ (ethoxy) | ~18 | Disappears upon complete hydrolysis. |

Table 2: Representative ¹H and ¹³C NMR chemical shifts for the organic moieties in this compound. rsc.orgrsc.org

Vibrational Spectroscopy for Molecular Structure

Vibrational spectroscopy techniques, such as Fourier Transform Infrared (FTIR) spectroscopy, are essential for identifying functional groups and monitoring the chemical transformations that occur during the formation of materials from this compound.

FTIR spectroscopy provides a rapid and sensitive method for tracking the key chemical changes during the sol-gel process. The spectrum of the this compound precursor is characterized by strong absorption bands corresponding to the Si-O-C and C-H vibrations of the ethoxy groups. During hydrolysis, these bands decrease in intensity, while a broad band associated with Si-OH groups appears. Subsequent condensation is marked by the disappearance of the Si-OH band and the emergence of a strong, broad absorption band characteristic of the Si-O-Si siloxane network. researchgate.net

Crucially, the characteristic vibrational modes of the pyridine ring (such as C=C and C=N stretching) should remain present in the final material, confirming its covalent incorporation. The positions of these pyridine-related bands can also be sensitive to the local chemical environment, such as protonation or coordination, providing complementary information to NMR studies. researchgate.netresearchgate.net

| Wavenumber (cm⁻¹) | Assignment | Interpretation |

| ~3400 (broad) | O-H stretching | Indicates presence of silanol (Si-OH) groups and adsorbed water. |

| 2850 - 2980 | C-H stretching | From ethoxy groups in the precursor; decreases upon hydrolysis. |

| ~1600, ~1485, ~1440 | C=C, C=N ring stretching | Characteristic of the pyridine ring; confirms its presence in the final material. |

| 1080 - 1100 (strong, broad) | Asymmetric Si-O-Si stretching | Signature band for the formation of the siloxane network. |

| ~960 | Si-OH stretching | Indicates incomplete condensation. |

| ~790 | Symmetric Si-O-Si stretching | Confirms siloxane network formation. |

Table 3: Key FTIR absorption bands for the characterization of this compound and its derived materials.

Microscopic and Nanoscaled Surface Probes

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) for Morphology

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are powerful techniques for visualizing the morphology of surfaces and materials at the micro- and nanoscale. When applied to materials modified with this compound, these methods can reveal changes in surface texture, the formation of films or coatings, and the distribution of nanoparticles on a functionalized surface.

SEM provides high-resolution images of a sample's surface by scanning it with a focused beam of electrons. It is particularly useful for examining the topography and morphology of modified substrates. For instance, the deposition of a this compound layer on a smooth substrate can be observed as a change in the surface appearance, and the uniformity of the coating can be assessed.

TEM, on the other hand, transmits a beam of electrons through an ultra-thin specimen to create an image. This technique is invaluable for visualizing the internal structure of materials. In the context of this compound, TEM can be used to characterize the size, shape, and distribution of nanoparticles that have been anchored to a surface via the pyridine group. For example, TEM micrographs can provide detailed information on the dispersion of platinum nanoparticles on a support material functionalized with a pyridyl silane (B1218182). researchgate.net

Table 2: Morphological Features Observable by SEM and TEM for this compound Modified Materials

| Technique | Observable Features | Example Application |

| SEM | Surface topography, film uniformity, presence of aggregates or defects. | Assessing the quality of a this compound coating on a silicon wafer. |

| TEM | Nanoparticle size, shape, and distribution; internal structure of composite materials. | Characterizing the dispersion of metal nanoparticles on a pyridyl-functionalized support for catalysis. researchgate.net |

Atomic Force Microscopy (AFM) for Surface Topography and Mechanical Properties

Atomic Force Microscopy (AFM) is a versatile scanning probe microscopy technique that provides three-dimensional topographical images of surfaces with nanoscale resolution. mdpi.comchalcogen.ro It can also be used to probe the nanomechanical properties of materials, such as elasticity, adhesion, and friction. mdpi.comazonano.comnih.gov

For surfaces modified with this compound, AFM is employed to characterize the topography of the resulting film. researchgate.netnanoworld.com The formation of a uniform monolayer or a more complex, aggregated structure can be visualized. mdpi.com Roughness parameters, such as the root-mean-square (RMS) roughness, can be quantified from AFM images to provide a statistical measure of the surface's texture. chalcogen.ro

Beyond imaging, AFM can be operated in various modes to map nanomechanical properties. rsc.orgresearchgate.net By measuring the forces between the AFM tip and the sample surface, it is possible to determine the Young's modulus, a measure of the material's stiffness. mdpi.com This is particularly useful for understanding how the incorporation of this compound into a polymer matrix or as a surface coating affects its mechanical behavior at the nanoscale. Adhesion forces can also be measured, providing insights into the interactions between the functionalized surface and the AFM tip, which can be tailored to mimic other materials.

Table 3: AFM-Based Characterization of this compound Modified Surfaces

| Measurement Mode | Parameter Measured | Significance |

| Topography | Surface roughness, film thickness, feature dimensions | Characterizes the physical structure and uniformity of the modified surface. researchgate.net |

| Force Spectroscopy | Young's modulus, adhesion force, deformation | Quantifies the nanomechanical properties of the surface layer. mdpi.comnih.gov |

| Lateral Force Microscopy | Frictional forces | Provides information on the tribological properties of the functionalized surface. researchgate.net |

Thermal and Chromatographic Analysis

Thermogravimetric Analysis (TGA) for Thermal Decomposition Pathways

Thermogravimetric Analysis (TGA) is a thermal analysis technique that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is a valuable tool for determining the thermal stability and decomposition pathways of materials containing this compound.

The TGA thermogram of a material modified with this compound will show mass loss at specific temperatures corresponding to different decomposition events. For a silylated pyridine compound, initial mass loss may be attributed to the loss of physisorbed water or residual solvent. At higher temperatures, the decomposition of the organic pyridine moiety and the siloxane network will occur.

Table 4: Expected Thermal Decomposition Stages for a this compound Modified Material in TGA

| Temperature Range (°C) | Mass Loss Event | Potential Evolved Gases |

| < 150 | Desorption of water and solvent | H₂O, organic solvents |

| 200 - 400 | Decomposition of ethoxy groups and initial organic degradation | Ethanol (B145695), water, short-chain hydrocarbons |

| 400 - 700 | Major decomposition of the pyridine ring and siloxane network | Pyridine fragments, CO, CO₂, H₂O, NOx, silanes researchgate.net |

| > 700 | Formation of stable residue | Silicon oxides, carbonaceous char |

Note: The exact temperatures and mass losses will depend on the specific material, its preparation, and the heating rate used in the TGA experiment.

Gel Permeation Chromatography (GPC) for Polymeric Derivatives

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is a liquid chromatographic technique that separates molecules based on their size or hydrodynamic volume. ufl.edu It is a primary method for determining the molecular weight distribution of polymers. lcms.cz For polymeric derivatives of this compound, such as polymers synthesized with this compound as a monomer or a functional comonomer, GPC is essential for characterizing the resulting molecular weight averages (Mn, Mw) and the polydispersity index (PDI). ufl.edu

In a GPC experiment, a solution of the polymer is passed through a column packed with a porous gel. ufl.edu Larger molecules are excluded from the pores and elute first, while smaller molecules penetrate the pores to varying extents and have longer retention times. ufl.edu The elution profile is calibrated using polymer standards of known molecular weight to construct a calibration curve. lcms.cz

The choice of solvent (mobile phase) and column type is critical for the successful GPC analysis of this compound-containing polymers. phenomenex.com For instance, poly(4-vinylpyridine) and its derivatives are often analyzed using solvents like DMF. polymersource.ca The molecular weight distribution is a key parameter that influences the physical and mechanical properties of the polymer. GPC provides valuable information for quality control and for understanding the relationship between the polymerization conditions and the final polymer structure. It has been used to characterize a variety of polymers, including those with broad molecular weight distributions. nih.govresearchgate.net

Table 5: GPC Parameters for the Analysis of Poly(this compound) Derivatives

| Parameter | Description | Typical Value/Condition |

| Mobile Phase | The solvent used to dissolve the polymer and carry it through the column. | Tetrahydrofuran (THF), Dimethylformamide (DMF) ufl.edupolymersource.ca |

| Stationary Phase | The porous gel packing material in the column. | Polystyrene-divinylbenzene (PS-DVB) beads (e.g., Styragel®) ufl.edu |

| Detector | The device used to detect the polymer as it elutes from the column. | Refractive Index (RI) detector ufl.edu |

| Calibration Standards | Polymers of known molecular weight used to calibrate the system. | Polystyrene, Poly(methyl methacrylate) (PMMA) ufl.edu |

| Measured Parameters | The key results obtained from the GPC analysis. | Number-average molecular weight (Mn), Weight-average molecular weight (Mw), Polydispersity Index (PDI = Mw/Mn) |

Optical and Electroanalytical Methods

UV-Vis Spectroscopy for Optode and Sensor Development

UV-Vis spectroscopy is a important technique for characterizing the optical properties of materials functionalized with this compound, particularly in the development of optical sensors (optodes). The pyridine group within the molecule possesses characteristic electronic transitions in the ultraviolet region of the electromagnetic spectrum.

The UV-Vis spectrum of pyridine itself exhibits absorption maxima typically around 250-300 nm researchgate.netresearchgate.netnist.gov. When this compound is immobilized onto a substrate, such as silica (B1680970) nanoparticles or a sol-gel film, the resulting material is expected to retain these characteristic absorption bands. The precise wavelength of maximum absorbance (λmax) and the molar absorptivity can be influenced by the local chemical environment, including the polarity of the solvent or matrix and interactions with neighboring molecules.

In the context of sensor development, changes in the UV-Vis spectrum upon interaction of the pyridine nitrogen with an analyte of interest form the basis of the sensing mechanism. For instance, the coordination of metal ions or the protonation of the pyridine nitrogen can lead to shifts in the absorption bands (either a bathochromic/red shift or a hypsochromic/blue shift) and/or changes in absorbance intensity. These spectral changes can be quantitatively related to the concentration of the analyte.

While specific UV-Vis spectral data for materials solely functionalized with this compound are not extensively detailed in the provided search results, the principles of UV-Vis spectroscopy for pyridine-containing compounds are well-established. For example, studies on other functionalized silica nanoparticles have demonstrated that the immobilization of UV-active molecules does not significantly alter their fundamental UV absorbance properties. The strong absorption of silica itself is typically located in the deep UV region, allowing for the observation of the characteristic absorption of the functionalizing organic moiety in the near-UV range uark.edu.

Dynamic Light Scattering (DLS) for Particle Size Distribution

Dynamic Light Scattering (DLS), also known as Photon Correlation Spectroscopy (PCS), is a non-invasive technique widely used for determining the size distribution of nanoparticles and sub-micron particles in suspension nih.govmdpi.commdpi.com. This method is particularly valuable for characterizing silica nanoparticles or other colloidal systems that have been surface-modified with this compound.

DLS measures the time-dependent fluctuations in the intensity of scattered light that arise from the Brownian motion of particles in a liquid mdpi.com. Smaller particles diffuse more rapidly, leading to faster fluctuations in the scattered light intensity, while larger particles diffuse more slowly, resulting in slower fluctuations. By analyzing these fluctuations using an autocorrelation function, the translational diffusion coefficient (D) of the particles can be determined. The hydrodynamic diameter (d_H) of the particles is then calculated using the Stokes-Einstein equation:

d_H = (k_B T) / (3πηD)

where k_B is the Boltzmann constant, T is the absolute temperature, and η is the viscosity of the solvent. The hydrodynamic diameter represents the diameter of a hypothetical sphere that has the same diffusion coefficient as the particle being measured.

In addition to the average particle size, DLS also provides the Polydispersity Index (PDI), which is a measure of the broadness of the particle size distribution. A PDI value below 0.1 generally indicates a monodisperse or narrowly distributed sample, which is often desirable for applications in areas like drug delivery and catalysis.

While specific DLS data for nanoparticles functionalized solely with this compound are not abundant in the provided search results, studies on similarly modified organosilica nanoparticles provide valuable insights. For instance, periodic mesoporous organosilica nanoparticles functionalized with a silylated aminopyridine derivative have been characterized by DLS, revealing their hydrodynamic diameter and polydispersity.

| Parameter | Value |

| Mean Hydrodynamic Diameter (d_H) | 220 nm |

| Polydispersity Index (PDI) | 0.107 |

This interactive data table presents typical DLS results for functionalized nanoparticles, illustrating the kind of data obtained from this technique.

Theoretical and Computational Chemistry of 4 Triethoxysilyl Pyridine and Analogues

Quantum Chemical Approaches for Electronic and Structural Properties

Quantum chemical methods are powerful tools for elucidating the intrinsic electronic and structural characteristics of molecules. By solving approximations of the Schrödinger equation, these techniques can predict a wide range of molecular properties from first principles.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying medium to large-sized molecules due to its favorable balance of accuracy and computational cost. nih.govniscpr.res.in DFT methods are used to determine the optimized geometric structure, electronic properties, and thermodynamic stability of 4-(Triethoxysilyl)pyridine and its analogues. nih.gov In a typical DFT study, the molecule's geometry is optimized to find the lowest energy conformation. From this optimized structure, various electronic properties can be calculated. rsc.org

Semi-empirical methods, which incorporate parameters derived from experimental data, offer a faster but generally less accurate alternative to DFT. They are particularly useful for screening large numbers of molecules or for preliminary calculations before undertaking more computationally expensive DFT analysis.

Key electronic and structural parameters calculated for pyridine (B92270) analogues using DFT include bond lengths, bond angles, dihedral angles, frontier molecular orbital energies (HOMO and LUMO), and dipole moments. The energy difference between the HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital), known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical reactivity and kinetic stability. researchgate.net

Table 1: Calculated Electronic Properties of a Pyridine Analogue (4-chloromethyl pyridine hydrochloride) using DFT at the B3LYP/6-311++G(d,p) level. ijcrt.org

| Property | Calculated Value |

|---|---|

| HOMO Energy | -8.01 eV |

| LUMO Energy | -1.61 eV |

| Energy Gap (ΔE) | 6.40 eV |

| Dipole Moment | 13.32 Debye |

Table 2: Selected Optimized Geometrical Parameters for a Pyridine Analogue (4-chloromethyl pyridine hydrochloride) from DFT Calculations. ijcrt.org

| Parameter | Bond/Angle | Calculated Value |

|---|---|---|

| Bond Length | N1-C2 | 1.34 Å |

| Bond Length | C2-C3 | 1.39 Å |

| Bond Length | C4-C7 | 1.51 Å |

| Bond Angle | C6-N1-C2 | 118.5° |

| Bond Angle | N1-C2-C3 | 123.4° |

| Bond Angle | C3-C4-C5 | 117.3° |

Quantum chemical calculations are instrumental in predicting and interpreting spectroscopic data. nsf.gov For this compound, theoretical calculations can provide vibrational frequencies corresponding to infrared (IR) and Raman spectra. researchgate.net These calculated frequencies help in the assignment of experimental spectral bands to specific molecular vibrations. researchgate.net

Furthermore, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be accurately predicted using methods like the Gauge-Independent Atomic Orbital (GIAO) approach within a DFT framework. researchgate.net The theoretical prediction of electronic absorption spectra, typically performed using Time-Dependent DFT (TD-DFT), provides information on the electronic transitions and can be correlated with experimental UV-Vis spectra. researchgate.net

Reactivity descriptors derived from DFT calculations offer insights into the chemical behavior of the molecule. The energies and shapes of the HOMO and LUMO orbitals indicate the molecule's ability to donate or accept electrons, respectively. nih.gov The Molecular Electrostatic Potential (MEP) map is another valuable tool that illustrates the charge distribution on the molecule's surface, highlighting electrophilic and nucleophilic sites and predicting regions susceptible to intermolecular interactions. researchgate.net

Table 3: Predicted Spectroscopic and Reactivity Descriptors for Pyridine Derivatives from Quantum Chemical Calculations.

| Parameter | Methodology | Predicted Information |

|---|---|---|

| Vibrational Frequencies | DFT (e.g., B3LYP) | Assignment of IR and Raman spectral bands. researchgate.net |

| NMR Chemical Shifts | DFT/GIAO | Prediction of ¹H and ¹³C NMR spectra. researchgate.net |

| Electronic Transitions | TD-DFT | Prediction of UV-Vis absorption wavelengths (λmax). researchgate.net |

| Chemical Hardness (η) | DFT (from HOMO/LUMO energies) | Measures resistance to change in electron distribution. |

| Electronegativity (χ) | DFT (from HOMO/LUMO energies) | Measures the power of an atom or group to attract electrons. |

| Molecular Electrostatic Potential (MEP) | DFT | Identifies sites for electrophilic and nucleophilic attack. researchgate.net |

Molecular Simulations for Dynamic Behavior and Interfacial Phenomena

While quantum chemistry excels at describing the properties of single molecules or small clusters, molecular simulations are employed to study the collective behavior of many molecules over time. These methods are crucial for understanding dynamic processes and interfacial phenomena, such as the formation of self-assembled monolayers (SAMs).

Molecular Dynamics (MD) simulations are a powerful computational technique used to model the physical movements of atoms and molecules. nih.gov For this compound, MD simulations are particularly valuable for investigating its self-assembly on surfaces like silica (B1680970) or silicon to form ordered monolayers. rsc.org The triethoxysilyl group acts as an anchoring unit that hydrolyzes and forms covalent bonds with the surface hydroxyl groups, while the pyridine headgroups dictate the surface properties.

In a typical MD simulation of SAM formation, a large number of this compound molecules are placed in a simulation box with a model surface and solvent molecules. The interactions between all particles are described by a force field, which is a set of potential energy functions and parameters. The simulation then evolves the system over time by integrating Newton's equations of motion, providing a trajectory that reveals the dynamic process of self-assembly. aps.org

These simulations can provide detailed, atomistic-level information that is often difficult to obtain experimentally, such as the structure of the monolayer, the orientation and tilt angle of the molecules, the degree of surface coverage, and the dynamics of the assembly process. rsc.orgmdpi.com Coarse-grained MD, where groups of atoms are represented as single beads, can be used to simulate larger systems over longer timescales to observe the hierarchical assembly of complex structures.

Table 4: Key Parameters Investigated in Molecular Dynamics Simulations of Self-Assembled Monolayers.

| Parameter | Description | Significance |

|---|---|---|

| Tilt Angle | The angle between the molecular axis and the surface normal. | Determines the packing density and thickness of the monolayer. |

| Order Parameter | A measure of the orientational order of the molecules in the monolayer. | Indicates the degree of crystallinity and organization. |

| Radial Distribution Function | Describes how the density of surrounding matter varies as a function of distance from a point. | Provides information on the lateral packing and structure within the SAM. |

| Surface Coverage | The density of molecules adsorbed on the surface. | Relates to the quality and completeness of the monolayer formation. |

| Interaction Energies | Energies between molecules and between molecules and the substrate. | Helps understand the driving forces for self-assembly (e.g., van der Waals, electrostatic). nih.gov |

Supramolecular Architectures and Molecular Recognition Using 4 Triethoxysilyl Pyridine Scaffolds

Principles of Supramolecular Assembly Incorporating Pyridine-Silanes

The formation of supramolecular structures using pyridine-silane scaffolds, such as 4-(Triethoxysilyl)pyridine, is governed by the molecule's dual functionality. The pyridine (B92270) head group provides a site for directional, non-covalent interactions and metal coordination, while the triethoxysilyl tail group allows for the formation of a stable, covalent polysiloxane network through hydrolysis and condensation (sol-gel) processes. This unique combination enables the creation of highly organized hybrid organic-inorganic materials. The self-assembly process is driven by a delicate balance of competing and cooperating interactions, leading to thermodynamically or kinetically favored structures. The pyridine moiety, in particular, acts as a versatile building block, capable of participating in a range of specific, non-covalent interactions that direct the spatial arrangement of the molecules into larger, well-defined architectures. mdpi.commdpi.com

Non-Covalent Interactions: Hydrogen Bonding, π-π Stacking, Electrostatic Forces

Non-covalent interactions are the cornerstone of supramolecular assembly, dictating the structure and stability of the resulting architectures. mdpi.comrsc.org In systems involving this compound, three primary types of non-covalent forces are predominant.

Hydrogen Bonding: The nitrogen atom within the pyridine ring possesses a lone pair of electrons, making it an effective hydrogen bond acceptor. quora.com While this compound itself does not have a hydrogen bond donor, it can readily form hydrogen bonds with protic solvents or other molecules that contain polarized O-H or N-H bonds. quora.comnih.gov Furthermore, the hydrolysis of the triethoxysilyl groups to form silanol (B1196071) groups (Si-OH) introduces potent hydrogen bond donor and acceptor sites. These silanol groups can form extensive hydrogen-bonded networks, both among themselves and with the pyridine nitrogen atoms, playing a crucial role in the initial stages of assembly and the structural integrity of the final material. researchgate.net

π-π Stacking: The aromatic pyridine ring facilitates π-π stacking interactions, which are attractive non-covalent interactions between aromatic rings. nih.gov These interactions are crucial for stabilizing the ordered arrangement of molecules in both the solid state and in solution. nih.gov The typical geometries for π-π stacking include face-to-face (sandwich) and edge-to-face (T-shaped) arrangements, with parallel-displaced being a common and energetically favorable conformation for pyridine rings. researchgate.netacs.org These interactions contribute significantly to the formation of one-dimensional chains or two-dimensional layered structures in supramolecular assemblies. researchgate.netrsc.org The strength of these interactions can be influenced by substituents on the aromatic ring. nih.gov

| Interaction Type | Typical Distance (Å) | Typical Energy (kcal/mol) | Geometric Preference |

| Hydrogen Bond (O-H···N) | 2.5 - 3.2 | 3 - 7 | Directional |

| π-π Stacking (Pyridine-Pyridine) | 3.3 - 3.8 | 1 - 3 | Parallel-displaced, T-shaped |

| Electrostatic (Dipole-Dipole) | Variable | < 1 - 5 | Dependent on orientation |

Host-Guest Chemistry and Selective Molecular Binding

Materials synthesized from this compound can be designed to function as host systems for the selective recognition and binding of guest molecules. mdpi.comnih.gov By integrating the pyridine-silane into a porous matrix, such as mesoporous silica (B1680970), it is possible to create cavities and channels whose surfaces are decorated with pyridine units. These pyridine groups act as specific binding sites, enabling the host material to selectively capture guest molecules from a mixture. rsc.org

The selectivity of the molecular binding is determined by the principles of molecular recognition, where the size, shape, and chemical complementarity between the host's binding site and the guest molecule are critical. nih.gov The binding is mediated by the same non-covalent interactions that drive the initial supramolecular assembly.

Hydrogen Bonding: The pyridine nitrogen can act as a hydrogen bond acceptor for guest molecules that are hydrogen bond donors (e.g., phenols, carboxylic acids).

π-π Stacking: The aromatic surface of the pyridine ring can bind with other aromatic guest molecules through π-π stacking interactions. researchgate.net

Coordination: The Lewis basic nitrogen atom can coordinate to metal ion guests.

This "functionalization" of a host matrix allows for the creation of materials with tailored affinities. For instance, a pyridine-functionalized silica gel can be used in chromatography to separate molecules based on their ability to interact with the pyridine moieties. The strength and nature of these host-guest interactions can be studied using various analytical techniques to determine binding constants and elucidate the binding mechanism. aalto.fi

| Host System | Guest Molecule Type | Primary Interaction | Potential Application |

| Pyridine-functionalized Mesoporous Silica | Aromatic compounds (e.g., Benzene, Toluene) | π-π Stacking | Selective Adsorption/Separation |

| Pyridine-grafted Polymer | Carboxylic Acids | Hydrogen Bonding | Chemical Sensing |

| Self-Assembled Pyridine-Silane Monolayer | Metal Ions (e.g., Cu²⁺, Zn²⁺) | Coordination | Ion Sequestration/Catalysis |

Self-Assembly of Ordered Architectures and Helical Systems

The ability of this compound to undergo both covalent bond formation and non-covalent self-assembly makes it an ideal building block for creating highly ordered architectures. rsc.org On surfaces, for example, it can form self-assembled monolayers (SAMs) where the triethoxysilyl groups anchor the molecule to a substrate (like silicon oxide or glass) while the pyridine head groups are exposed, creating a functionalized surface with a regular, two-dimensional order. rsc.orgnih.govrsc.org

In bulk materials, the sol-gel process involving this compound can lead to the formation of ordered mesoporous materials. In these systems, the hydrolysis and condensation of the silyl (B83357) groups form a rigid silica network, while the non-covalent interactions between the pyridine units guide the assembly of the pores into regular, repeating structures.

Furthermore, the introduction of chirality into the building blocks or the assembly conditions can lead to the formation of helical systems. rsc.orgulisboa.pt Arylamide foldamers, for instance, have been shown to form supramolecular double helices directed by a combination of hydrogen bonding and other non-covalent interactions. nih.govresearchgate.net The directional nature of the interactions involving the pyridine ring, combined with steric constraints, can induce a twist between adjacent molecules, leading to the propagation of a helical structure throughout the material. These chiral structures are of significant interest for applications in asymmetric catalysis and chiroptical materials.

Role in Coordination Networks and Metal-Organic Frameworks (MOFs)

The pyridine nitrogen atom is a classic Lewis basic site that readily coordinates to a wide variety of transition metal ions. bohrium.com This property allows this compound to be used as a ligand in the construction of coordination networks and metal-organic frameworks (MOFs). nih.govrsc.orgrsc.org MOFs are crystalline materials constructed from metal ions or clusters linked together by organic ligands, often resulting in porous structures with exceptionally high surface areas. researchgate.netrsc.orgresearchgate.net

This compound can be incorporated into these frameworks in several ways:

As a primary ligand: The molecule can directly link metal centers, with the pyridine coordinating to the metal and the silyl groups available for subsequent post-synthetic modification or cross-linking to enhance stability.

As a functionalizing agent: It can be used to modify other, larger ligands to introduce silyl groups, which can then be used to graft the resulting MOF onto a silica surface.

In hybrid materials: It can be co-polymerized with metal salts during a sol-gel process to create amorphous or semi-crystalline hybrid materials where metal ions are integrated into a polysiloxane network and coordinated by the pyridine units. nih.gov

The resulting materials combine the properties of the inorganic network (stability, porosity) with the functionality of the coordinated metal centers (catalysis, luminescence, magnetism). The specific geometry and connectivity of the coordination network are determined by the coordination preference of the metal ion and the stoichiometry of the reaction. rsc.org

| Metal Ion | Coordination Geometry | Resulting Network Dimensionality |

| Silver(I) (Ag⁺) | Linear, Trigonal | 1D Chains, 2D Layers |

| Copper(II) (Cu²⁺) | Square Planar, Octahedral | 2D Grids, 3D Frameworks |

| Zinc(II) (Zn²⁺) | Tetrahedral, Octahedral | 2D Grids, 3D Frameworks |

| Cobalt(II) (Co²⁺) | Tetrahedral, Octahedral | 2D Layers, 3D Frameworks |

Environmental Fate, Transport, and Assessment of Pyridine Silane Compounds

Academic Perspectives on Environmental Release and Distribution